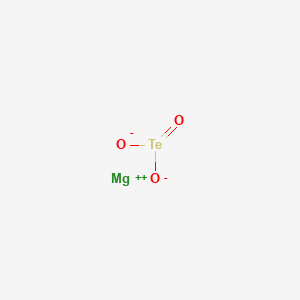
17-Hydroxy-6-methylpregn-4-ene-3,20-dione acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
epi-Medroxy Progesterone 17-Acetate: is a synthetic derivative of progesterone, a hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is known for its applications in various fields, including medicine and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of epi-Medroxy Progesterone 17-Acetate involves several steps. One common method includes the 17α-acetoxylation of 6-methylpregn-4-ene-3,20-dione. The reaction conditions typically involve the use of formaldehyde acetal in the presence of phosphorus oxychloride .
Industrial Production Methods: Industrial production of epi-Medroxy Progesterone 17-Acetate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: epi-Medroxy Progesterone 17-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, epi-Medroxy Progesterone 17-Acetate is used as a reference material for analytical studies and as a starting material for the synthesis of other steroidal compounds .
Biology: In biology, this compound is used to study the effects of progesterone derivatives on cellular processes and hormone receptor interactions .
Medicine: In medicine, epi-Medroxy Progesterone 17-Acetate is investigated for its potential therapeutic applications, including hormone replacement therapy and contraceptive formulations .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a standard for quality control in steroidal drug manufacturing .
Mécanisme D'action
epi-Medroxy Progesterone 17-Acetate exerts its effects by binding to progesterone receptors in target tissues. This binding transforms the proliferative endometrium into a secretory endometrium, reducing the incidence of endometrial hyperplasia and the risk of adenocarcinoma . The molecular targets and pathways involved include the progesterone receptor and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Medroxyprogesterone Acetate: A closely related compound with similar chemical structure and pharmacological properties.
Megestrol Acetate: Another synthetic derivative of progesterone used in similar therapeutic applications.
Uniqueness: epi-Medroxy Progesterone 17-Acetate is unique due to its specific stereochemistry, which may result in different biological activities and therapeutic potentials compared to other similar compounds .
Propriétés
Numéro CAS |
1172-82-3 |
|---|---|
Formule moléculaire |
C24H34O4 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14?,18-,19+,20+,22-,23+,24+/m1/s1 |
Clé InChI |
PSGAAPLEWMOORI-OSYHUPLRSA-N |
SMILES isomérique |
CC1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |
SMILES canonique |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



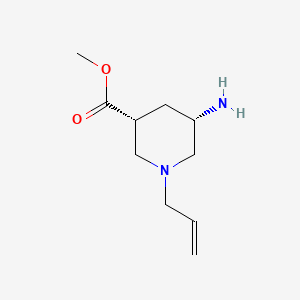
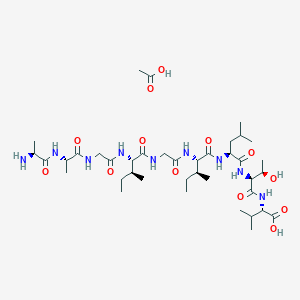

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)
![2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)



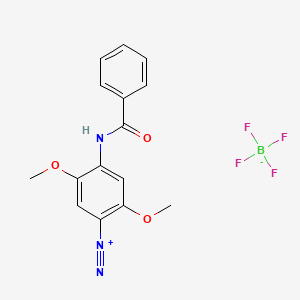
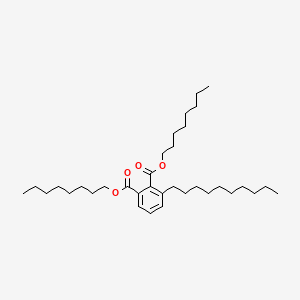
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)
![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)
